7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Overview
Description
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached.
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one, also known as 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Pharmacokinetics
The compound has been described as having good in vivo pharmacokinetic profile , suggesting that it may have favorable bioavailability.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . Specifically, it has been shown to have IC50 values in the nanomolar range against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the effective inhibition of tumor cell growth.
Action Environment
The environment in which the compound acts can influence its efficacy and stabilityFor instance, the compound’s synthesis process was found to be effective and non-toxic , suggesting that it may be stable under various conditions.
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by high affinity binding, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been demonstrated to exert anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle at specific phases. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, leading to the inhibition of its enzymatic activity . This binding interaction disrupts the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival. Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and proliferation. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments. It accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization within these subcellular compartments allows the compound to interact with its target biomolecules and exert its biochemical effects effectively.
Preparation Methods
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridyl-substituted amidines with trifluoromethylating agents, followed by oxidative cyclization using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran, bases such as triethylamine, and catalysts like palladium or rhodium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolo-pyridines and their derivatives .
Scientific Research Applications
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, showing promise in cancer treatment due to its ability to inhibit c-Met kinase.
Material Science: It is used in the design of light-emitting materials for organic light-emitting diodes (OLEDs), contributing to advancements in display technology.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, aiding in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one include other triazolo-pyridine derivatives such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring system but differ in the position of the nitrogen atoms and substituents.
[1,2,4]Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring instead of a pyridine ring, offering different electronic and steric properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical stability, lipophilicity, and biological activity compared to its analogs .
Properties
IUPAC Name |
7-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-13-5(3-4)11-12-6(13)14/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDVBUPXJXUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613150-00-7 | |
Record name | 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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